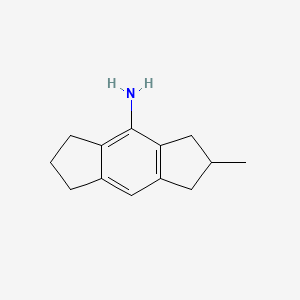

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Description

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS: Not explicitly provided; structurally related to compounds in –6) is a bicyclic amine derivative with a methyl substituent on the indacene core. Its synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in , where 8-bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes Suzuki-Miyaura coupling with methyl boronic acid to yield the 8-methyl derivative . The compound’s molecular formula is inferred as C₁₃H₁₇N (molecular weight: ~188.2 g/mol based on m/z [M+H]⁺ = 188.2) .

Properties

IUPAC Name |

2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-8-5-10-7-9-3-2-4-11(9)13(14)12(10)6-8/h7-8H,2-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYJMBAAQVMOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1)C(=C3CCCC3=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indane derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 2-methylindane in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting hexahydroindane derivative is then subjected to amination reactions using reagents like ammonia or primary amines under controlled conditions to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced separation techniques like distillation and crystallization further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its analogs:

Stability and Handling

- The parent compound requires refrigeration (2–8°C) and inert storage, whereas the brominated analog is stable at room temperature in dark, inert conditions .

- The methyl derivative’s liquid state suggests lower melting point and higher volatility compared to halogenated analogs.

Research Implications

Comparative studies could explore:

Electrophilic Reactivity : Halogenated derivatives may undergo nucleophilic substitution more readily than the methyl analog.

Binding Affinity : Methyl and halogen substituents likely alter interactions with biological targets (e.g., inflammasome proteins).

Metabolic Stability : The methyl group’s lipophilicity may improve bioavailability compared to polar halogenated analogs.

Biological Activity

2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is an organic compound characterized by its bicyclic structure and the presence of a nitrogen atom, classifying it as an amine. Its molecular formula is CHN, with a molecular weight of approximately 187.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound exhibits moderate lipophilicity as indicated by its high log partition coefficient (Log P), which enhances its absorption in biological systems. The unique structural features of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine allow for various chemical reactions including oxidation and reduction processes that can lead to derivatives with altered biological activities.

Biological Activity

Research indicates that 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine possesses significant biological activities. It has been studied for its potential as:

- Antimicrobial Agent : Exhibiting activity against various bacterial strains.

- Anticancer Properties : Showing promise in inhibiting tumor growth in preclinical models.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems. The amine group facilitates hydrogen bonding and electrostatic interactions with macromolecules such as proteins and nucleic acids. This interaction can influence the structure and function of these macromolecules.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine against several bacterial strains. Results indicated a significant zone of inhibition compared to control groups.

-

Anticancer Research :

- In vitro studies demonstrated that the compound inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms. Further research is required to elucidate the specific pathways involved.

Comparative Analysis

The following table summarizes the biological activities of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Methyl-1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | Yes | Yes | Interaction with cellular targets |

| Compound A | Yes | Moderate | DNA intercalation |

| Compound B | No | High | Apoptosis induction |

Synthesis and Derivatives

The synthesis of 2-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves the hydrogenation of indane derivatives followed by amination reactions. This versatility allows for the creation of various derivatives that may enhance or modify biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine with high enantiomeric purity?

A highly enantioselective synthesis can be achieved via kinetic resolution using a hydroboration strategy. For example, enantiomerically enriched allene boronic esters can undergo hydroboration with (dIpc)₂BH at −25°C to generate γ-allylboranes with diastereomeric ratios >20:1. Subsequent isomerization at 95°C stabilizes the thermodynamically favored (γ-trans) configuration, enabling stereochemical control. Oxidation of the borane intermediates yields 1,2-syn or 1,2-anti diols with 87–94% enantiomeric excess (ee) .

Q. What analytical methods are recommended for characterizing 2-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its derivatives?

Key techniques include:

- ¹H NMR spectroscopy : Proton environments (e.g., methyl groups, amine protons) are resolved in CDCl₃, with shifts observed at δ 2.67–3.45 ppm for amine protons and methylene/methyl groups .

- LC-MS : Confirms molecular ion peaks (e.g., m/z 188.2 [M + H]⁺ for the methyl derivative) and purity (>94% at 210 nm) .

- Column chromatography : Silica gel with 5% EtOAc-hexane eluent effectively purifies intermediates and final products .

Q. What safety precautions are necessary when handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, consult a physician and provide the SDS (e.g., CAS 10569-67-2 for related terphenyl amines) .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., bromination or methylation) be achieved on the indacene core?

- Bromination : Use N-bromosuccinimide (NBS) in DCM at 0°C, followed by warming to room temperature. This yields 8-bromo derivatives with 83% efficiency.

- Methylation : Suzuki-Miyaura coupling with methyl boronic acid, K₂CO₃, and Pd(PPh₃)₄ in 1,4-dioxane-water (8:2) at 100°C achieves 76% yield for 8-methyl derivatives .

Q. What mechanistic insights explain the temperature-dependent stereochemical outcomes in its synthesis?

At low temperatures (−25°C), kinetic control favors the (γ-cis) configuration due to reduced thermal energy for isomerization. Heating to 95°C enables thermodynamic control, shifting equilibrium toward the more stable (γ-trans) isomer. This duality allows selective access to distinct diastereomers .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

Steric hindrance from the indacene framework slows Pd-catalyzed couplings, requiring elevated temperatures (100°C) and excess boronic acid (1.1 eq). Electronic effects from the amine group may stabilize intermediates via hydrogen bonding, as observed in NMR broadening (δ 3.41–3.45 ppm) .

Research Challenges and Methodological Gaps

- Stereochemical instability : The amine group may undergo racemization under acidic/basic conditions, necessitating pH-controlled environments.

- Scalability : Kinetic resolution methods (e.g., using 0.48 eq of (dIpc)₂BH) may limit large-scale synthesis. Alternatives like catalytic asymmetric catalysis should be explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.